Enantiomeric Excess and Process Yield in Biocatalytic Larotrectinib Intermediate Synthesis
The (S)-configured 2,5-difluorophenyl motif is directly derivable from cyclic imine precursors with exceptional stereochemical fidelity. In an engineered imine reductase (ScIRED-R3-V4) system, the reduction of a 2-(2,5-difluorophenyl)-pyrroline substrate yielded the target (S)-amine intermediate with >99.5% enantiomeric excess (e.e.) and 82.5% isolated yield at an 80 g/L scale [1]. This quantitatively establishes the compatibility of the (S)-2,5-difluoro motif with high-efficiency industrial biocatalysis, a benchmark not established for alternative difluoro regioisomers in this specific enzyme system.
| Evidence Dimension | Enantiomeric Excess (e.e.) and Yield |
|---|---|
| Target Compound Data | e.e. > 99.5%, Yield = 82.5% (at 80 g/L scale) |
| Comparator Or Baseline | Related (S)-2,5-difluoro cyclic imine substrates; performance in the same ScIRED-R3-V4 system. |
| Quantified Difference | e.e. > 99.5% (vs. undefined, but benchmark for asymmetric synthesis) |
| Conditions | Biocatalytic reduction using engineered ScIRED-R3-V4 imine reductase; substrate: 2-(2,5-difluorophenyl)-pyrroline at 80 g/L. |
Why This Matters
This data proves the (S)-2,5-difluoro motif is not a liability in enzymatic transformations and can be integrated into complex pharmaceutical intermediates (e.g., larotrectinib) with high productivity, reducing cost and waste for procurement of downstream advanced intermediates.
- [1] Zhu, X.-X. et al. (2023). Engineering of an imine reductase for the synthesis of a key chiral intermediate of larotrectinib. *Science Advances*, as reported by Scite. (Data: 80 g/L scale, 82.5% yield, >99.5% e.e.). View Source
